molecular formula C21H16BrN3 B15022712 6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B15022712
M. Wt: 390.3 g/mol
InChI Key: KOBHJKRBDOCFQL-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromoaniline with 2-methylbenzimidazole under acidic conditions to form the intermediate product. This intermediate is then cyclized with appropriate reagents to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Bromophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl and methyl groups contribute to its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C21H16BrN3

Molecular Weight

390.3 g/mol

IUPAC Name

6-(4-bromophenyl)-6-methyl-5H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C21H16BrN3/c1-21(14-10-12-15(22)13-11-14)24-17-7-3-2-6-16(17)20-23-18-8-4-5-9-19(18)25(20)21/h2-13,24H,1H3

InChI Key

KOBHJKRBDOCFQL-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C5=CC=C(C=C5)Br

Origin of Product

United States

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